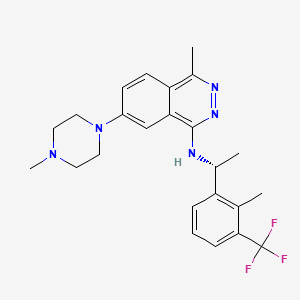
Tipranavir-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tipranavir-d7 is a deuterated form of Tipranavir, a nonpeptidic protease inhibitor used in the treatment of HIV-1 infection. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics. Tipranavir itself is known for its ability to inhibit the replication of HIV-1 strains that are resistant to other protease inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tipranavir-d7 involves the incorporation of deuterium atoms into the molecular structure of Tipranavir. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Tipranavir molecule are replaced with deuterium atoms under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Tipranavir-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its original form or to other reduced derivatives.
Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Tipranavir-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetics and Metabolism: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolism.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions, particularly with other antiretroviral agents.
Biological Research: It is used in studies related to HIV-1 protease inhibition and the development of resistance.
Industrial Applications: This compound is used in the development and testing of new formulations and delivery systems for antiretroviral drugs
Wirkmechanismus
Tipranavir-d7, like Tipranavir, inhibits the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins. By inhibiting this enzyme, this compound prevents the formation of mature, infectious virions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Darunavir: Another nonpeptidic protease inhibitor used in the treatment of HIV-1 infection.
Lopinavir: A peptidic protease inhibitor often used in combination with ritonavir.
Atazanavir: A protease inhibitor with a different resistance profile compared to Tipranavir
Uniqueness of Tipranavir-d7
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of its pharmacokinetics and metabolism. This makes it a valuable tool in both research and clinical settings, particularly for understanding drug interactions and resistance mechanisms .
Eigenschaften
Molekularformel |
C32H35F3N2O5S |
|---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
N-[3-[(1R)-1-[(2R)-2-[2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-hydroxy-6-oxo-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C32H35F3N2O5S/c1-3-17-31(18-9-12-22-10-6-5-7-11-22)20-27(38)29(30(39)42-31)26(4-2)23-13-8-14-25(19-23)37-43(40,41)28-16-15-24(21-36-28)32(33,34)35/h5-8,10-11,13-16,19,21,26,37-38H,3-4,9,12,17-18,20H2,1-2H3/t26-,31-/m1/s1/i5D,6D,7D,9D,10D,11D,12D/t9?,12?,26-,31- |
InChI-Schlüssel |
UIHHDGRZFSIEHC-VFBFIAPLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C([2H])C[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)NS(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |
Kanonische SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


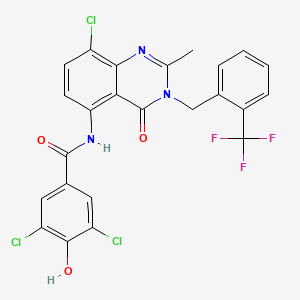


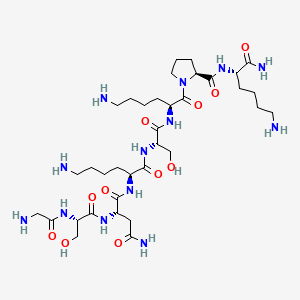
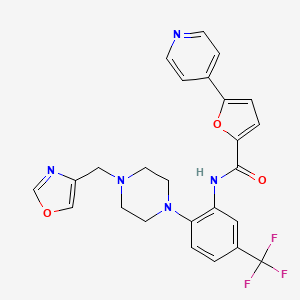
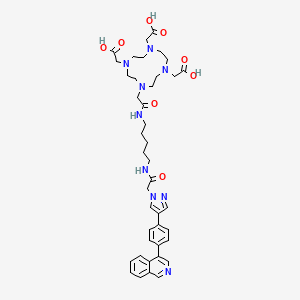
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
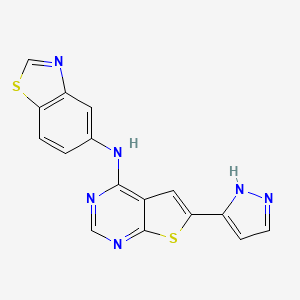

![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
